6-(3-Phenylpropyl)oximino naltrexone
6-(3-Phenylpropyl)oximino naltrexone
Brand Name:
Vulcanchem
CAS No.:
127227-11-6
VCID:
VC21234123
InChI:
InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1
SMILES:
C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O
Molecular Formula:
C29H34N2O4
Molecular Weight:
474.6 g/mol
6-(3-Phenylpropyl)oximino naltrexone
CAS No.: 127227-11-6
Cat. No.: VC21234123
Molecular Formula: C29H34N2O4
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127227-11-6 |
|---|---|
| Molecular Formula | C29H34N2O4 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | (4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
| Standard InChI | InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1 |
| Standard InChI Key | WTBLSYMDUIKZHR-WSDVTMMXSA-N |
| Isomeric SMILES | C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
| SMILES | C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
| Canonical SMILES | C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator